molecular formula C4H12O2Si B074317 Dimethoxydimethylsilane CAS No. 1112-39-6

Dimethoxydimethylsilane

Cat. No.: B074317
CAS No.: 1112-39-6
M. Wt: 120.22 g/mol
InChI Key: JJQZDUKDJDQPMQ-UHFFFAOYSA-N
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Description

Dimethoxydimethylsilane is an organosilicon compound with the chemical formula Si(OCH₃)₂(CH₃)₂. It is a colorless liquid that is primarily used as a precursor in the synthesis of various silicon-based materials. This compound is known for its versatility in organic synthesis and industrial applications, particularly in the production of silicone polymers and resins .

Mechanism of Action

Target of Action

Dimethoxydimethylsilane, also known as Dimethyldimethoxysilane, is primarily used in the synthesis of various materials. Its primary targets are the molecules or structures it interacts with during these synthesis processes .

Mode of Action

This compound interacts with its targets through a process known as silylation. This involves the replacement of a hydrogen atom in a molecule with a silyl group, which is a silicon atom bonded to other elements . This interaction results in changes to the molecular structure of the target, enabling the synthesis of new materials .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of materials. For example, it is used in the synthesis of macroporous silica aerogels , hollow silica nanoparticles loaded with phthalocyanine for near-infrared photodynamic and photothermal combination therapy , and dielectric silicone elastomers with high dielectric permittivity .

Pharmacokinetics

Its properties such as its liquid form, density (088 g/mL at 25 °C), and boiling point (814 °C) can impact its handling, storage, and use in synthesis processes .

Result of Action

The result of this compound’s action is the creation of new materials with specific properties. For example, it can be used to create silica aerogels with a macroporous structure , or hollow silica nanoparticles that can be loaded with other compounds for use in therapies . It can also be used to create silicone elastomers with high dielectric permittivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethoxydimethylsilane can be synthesized through the reaction of dimethyldichlorosilane with methanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane:

Si(CH3)2Cl2+2CH3OHSi(OCH3)2(CH3)2+2HCl\text{Si(CH}_3\text{)}_2\text{Cl}_2 + 2\text{CH}_3\text{OH} \rightarrow \text{Si(OCH}_3\text{)}_2\text{(CH}_3\text{)}_2 + 2\text{HCl} Si(CH3​)2​Cl2​+2CH3​OH→Si(OCH3​)2​(CH3​)2​+2HCl

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the controlled addition of methanol to dimethyldichlorosilane, followed by distillation to purify the product .

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis in the presence of water, forming dimethylsilanediol and methanol.

    Condensation: It can participate in condensation reactions to form siloxane bonds, which are essential in the production of silicone polymers.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Condensation: Catalysts such as acids or bases.

    Substitution: Nucleophiles like amines or alcohols.

Major Products:

Scientific Research Applications

Dimethoxydimethylsilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Dimethyldiethoxysilane: Similar in structure but contains ethoxy groups instead of methoxy groups.

    Trimethoxymethylsilane: Contains three methoxy groups and one methyl group.

    Ethoxytrimethylsilane: Contains three ethoxy groups and one methyl group.

Comparison: Dimethoxydimethylsilane is unique due to its balance of reactivity and stability. The presence of two methoxy groups allows for controlled hydrolysis and condensation reactions, making it ideal for applications requiring precise control over polymer formation. In contrast, compounds like trimethoxymethylsilane and ethoxytrimethylsilane offer different reactivity profiles due to the presence of additional alkoxy groups .

Properties

IUPAC Name

dimethoxy(dimethyl)silane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H12O2Si/c1-5-7(3,4)6-2/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQZDUKDJDQPMQ-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)OC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O2Si
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

32032-92-1, 25498-04-8
Record name Poly[oxy(dimethylsilylene)], α-methyl-ω-methoxy-
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Record name Dimethyldimethoxysilane homopolymer
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DSSTOX Substance ID

DTXSID0042379
Record name Dimethoxydimethylsilane
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Molecular Weight

120.22 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Silane, dimethoxydimethyl-
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Record name Dimethoxydimethylsilane
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CAS No.

1112-39-6
Record name Dimethoxydimethylsilane
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Record name Dimethoxydimethylsilane
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Record name Dimethoxydimethylsilane
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Record name Silane, dimethoxydimethyl-
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Record name Dimethoxydimethylsilane
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Record name Dimethoxydimethylsilane
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Record name DIMETHOXYDIMETHYLSILANE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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